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molecular formula C12H13NO3 B8592580 {4-[(Oxiran-2-yl)methoxy]-1H-indol-6-yl}methanol CAS No. 61545-35-5

{4-[(Oxiran-2-yl)methoxy]-1H-indol-6-yl}methanol

Cat. No. B8592580
M. Wt: 219.24 g/mol
InChI Key: KLXCCAHKAQVZID-UHFFFAOYSA-N
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Patent
US04152446

Procedure details

3.3 g. of the 4-hydroxy-6-hydroxymethyl-indole thus prepared were dissolved in 30 ml. epichlorohydrin. To this solution were added dropwise, while stirring at ambient temperature, over the course of 1 hour, 20 ml. 2 N sodium methylate solution. After about 5 hours, the starting material had reacted. The solution was evaporated in a vacuum and the residue was mixed with water, as well as with a mixture of diethyl ether and ethyl acetate. The organic phase was shaken out several times with water, subsequently dried, treated with active charcoal and evaporated. The crude 4-(2,3-epoxypropoxy)-6-hydroxymethyl-indole thus obtained (about 5 g. of a brownish oil) contains, as by-product, some 4-(2-hydroxy-3-chloropropoxy)-6-hydroxymethyl-indole but was further used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl.C[O-].[Na+]>>[O:17]1[CH2:16][CH:15]1[CH2:13][O:1][C:2]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CNC2=CC(=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at ambient temperature, over the course of 1 hour, 20 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in 30 ml
ADDITION
Type
ADDITION
Details
To this solution were added dropwise
WAIT
Type
WAIT
Details
After about 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the starting material had reacted
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in a vacuum
ADDITION
Type
ADDITION
Details
the residue was mixed with water
ADDITION
Type
ADDITION
Details
as well as with a mixture of diethyl ether and ethyl acetate
STIRRING
Type
STIRRING
Details
The organic phase was shaken out several times with water
CUSTOM
Type
CUSTOM
Details
subsequently dried
ADDITION
Type
ADDITION
Details
treated with active charcoal
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(COC2=C3C=CNC3=CC(=C2)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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